(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
Description
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted pyrazole core. The pyrazole ring is functionalized with methoxy and methyl groups at positions 5, 1, and 3, respectively, while the sulfonyl chloride group at the 4-position confers high reactivity, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing pharmaceuticals or agrochemicals. Its stability and reactivity are influenced by the electron-donating methoxy group, which modulates the electronic environment of the pyrazole ring .
Properties
Molecular Formula |
C7H11ClN2O3S |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(4-14(8,11)12)7(13-3)10(2)9-5/h4H2,1-3H3 |
InChI Key |
VUPQVYWNKMTAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CS(=O)(=O)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions involving (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, potentially leading to changes in biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, a comparison with structurally analogous compounds is essential. Below is a detailed analysis:
Structural Analogues
Reactivity and Stability
- Electron-Donating vs. In contrast, chloro-substituted analogues (e.g., the zolazepam intermediate ) exhibit reduced electron density, favoring electrophilic reactions.
- Functional Group Reactivity : The sulfonyl chloride group (-SO₂Cl) is more reactive toward nucleophiles (e.g., amines, alcohols) compared to ketones or esters in analogues like compound 7a/7b . However, methanesulfonyl chloride lacks the pyrazole scaffold, making it less selective but more broadly applicable.
Biological Activity
Chemical Identity:
- Name: (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- CAS Number: 54266-53-4
- Molecular Formula: C7H11ClN2O3S
- Molecular Weight: 224.69 g/mol
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrazole derivatives. The presence of the methanesulfonyl chloride group in this compound may enhance its reactivity and biological efficacy. For instance, related compounds have shown significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 5.2 |
| (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been found to inhibit the NF-kB pathway, which is crucial in inflammatory responses. The methanesulfonyl chloride group may play a role in modulating this pathway.
Case Study:
In a study examining the anti-inflammatory effects of pyrazole compounds, one derivative demonstrated an IC50 value of less than 50 µM against LPS-induced inflammation in macrophages, indicating promising anti-inflammatory activity .
The mechanism by which (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride exerts its biological effects may involve:
- Inhibition of Enzymes: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Signaling Pathways: The compound may interfere with various signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structural features of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride contribute significantly to its biological activity:
- Methoxy Group: Enhances lipophilicity and may improve cellular uptake.
- Dimethyl Substitution: Influences the electronic properties and steric hindrance, potentially affecting receptor binding.
Synthesis and Characterization
The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves several steps that include the formation of the pyrazole ring followed by sulfonylation. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure.
Toxicology and Safety Profile
Preliminary toxicity studies indicate that while many pyrazole derivatives exhibit low toxicity profiles, further studies are required to establish the safety of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
